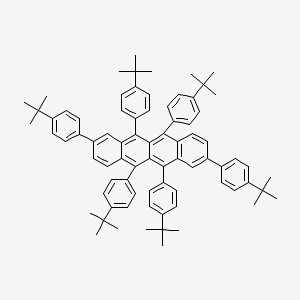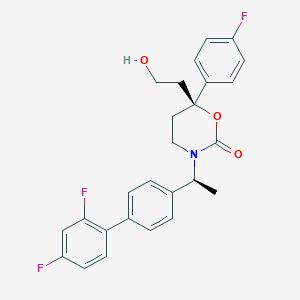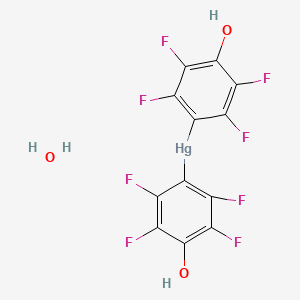
2,2'-Bis(3-chloroprop-1-en-1-yl)-1,1'-binaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is an organic compound that features a binaphthalene core with two chloropropenyl groups attached at the 2 and 2’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with 3-chloroprop-1-en-1-yl chloride under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloropropenyl groups to propyl groups.
Substitution: The chlorine atoms in the chloropropenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding studies.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism by which 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloropropenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways.
相似化合物的比较
Similar Compounds
2,2’-Bis(3-bromoprop-1-en-1-yl)-1,1’-binaphthalene: Similar structure but with bromine atoms instead of chlorine.
2,2’-Bis(3-fluoroprop-1-en-1-yl)-1,1’-binaphthalene: Fluorine atoms replace the chlorine atoms.
2,2’-Bis(3-methylprop-1-en-1-yl)-1,1’-binaphthalene: Methyl groups instead of chlorine atoms.
Uniqueness
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is unique due to the presence of chloropropenyl groups, which impart distinct reactivity and potential applications compared to its analogs. The chlorine atoms can be selectively substituted, providing a versatile platform for the synthesis of various derivatives.
属性
CAS 编号 |
918825-28-2 |
|---|---|
分子式 |
C26H20Cl2 |
分子量 |
403.3 g/mol |
IUPAC 名称 |
2-(3-chloroprop-1-enyl)-1-[2-(3-chloroprop-1-enyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H20Cl2/c27-17-5-9-21-15-13-19-7-1-3-11-23(19)25(21)26-22(10-6-18-28)16-14-20-8-2-4-12-24(20)26/h1-16H,17-18H2 |
InChI 键 |
VYCZCXBOJCSGIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C=CCCl)C=CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)




![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
